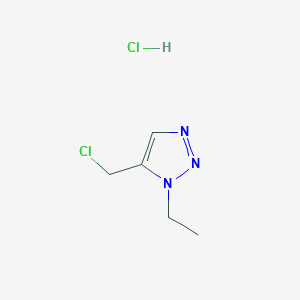

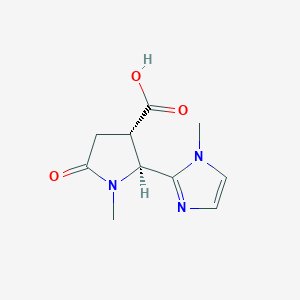

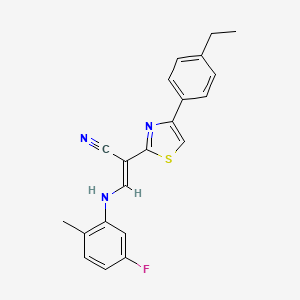

![molecular formula C13H16ClNO3 B2923440 Ethyl 4-[(4-chlorobutanoyl)amino]benzoate CAS No. 139348-98-4](/img/structure/B2923440.png)

Ethyl 4-[(4-chlorobutanoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(4-chlorobutanoyl)amino]benzoate is a chemical compound with the CAS Number: 139348-98-4 . It has a molecular weight of 269.73 .

Molecular Structure Analysis

The molecular formula of this compound is C13H16ClNO3 . Its average mass is 269.724 Da and its monoisotopic mass is 269.081879 Da .Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.73 . The storage temperature for this compound is 28 C .Scientific Research Applications

Precursor for Chiral Drugs

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a closely related compound, is utilized as a precursor for enantiopure intermediates in the production of chiral drugs, including statins, which are cholesterol-lowering agents. The asymmetric reduction of its precursor by biocatalysis highlights its significance in generating high-yield, enantiopure substances under mild conditions, presenting a promising approach for industrial production with over 99% enantiomeric excess. This process involves the use of novel carbonyl reductases from the yeast Pichia stipitis, indicating its potential in drug synthesis and the broader pharmaceutical industry (Q. Ye, P. Ouyang, Hanjie Ying, 2011).

Hydrogen-bonded Supramolecular Structures

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, another structurally similar compound, demonstrates the capability to form hydrogen-bonded supramolecular structures in various dimensions. This characteristic is significant for the development of new materials with potential applications in nanotechnology, molecular electronics, and pharmaceuticals by facilitating complex molecular architectures through non-covalent interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Antioxidant and Antimicrobial Activities

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through its synthesis and structural elucidation, has shown to possess antioxidant and antimicrobial activities. This highlights its potential use in developing new therapeutic agents that could combat oxidative stress and microbial infections. The structural confirmation by X-ray diffraction and the evaluation of its biological activities underscore its relevance in medicinal chemistry and drug development (A. D. Kumar, S. Naveen, H. K. Vivek, M. Prabhuswamy, N. K. Lokanath, K. Kumar, 2016).

Gastroprotective Activity

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate exhibits significant gastroprotective effects against ethanol-induced gastric mucosal ulcer in rats. Its effects are attributed to antioxidant activity, enhanced gastric wall mucus, increased pH level of gastric contents, and up-regulation of protective proteins, showcasing its potential as a therapeutic agent for treating gastric ulcers and related gastrointestinal disorders (M. F. Halabi, R. M. Shakir, Daleya Abdulaziz Bardi, N. S. Al-Wajeeh, Abdulwali Ablat, P. Hassandarvish, Maryam Hajrezaie, A. Norazit, M. Abdulla, 2014).

Safety and Hazards

Properties

IUPAC Name |

ethyl 4-(4-chlorobutanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-5-7-11(8-6-10)15-12(16)4-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYYQGITAGONAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2923378.png)